(3-Chloro-4-methylphenyl)(phenyl)methanamine
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Overview
Description
(3-Chloro-4-methylphenyl)(phenyl)methanamine is an organic compound with the molecular formula C14H14ClN It is a derivative of methanamine, where the hydrogen atoms are substituted by a 3-chloro-4-methylphenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-4-methylphenyl)(phenyl)methanamine typically involves the reaction of 3-chloro-4-methylbenzyl chloride with aniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic rings can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
(3-Chloro-4-methylphenyl)(phenyl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-Chloro-4-methylphenyl)(phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- (3-Chloro-4-methoxyphenyl)(phenyl)methanamine
- (3-Chloro-4-methylphenyl)isocyanate
- (3-Chloro-4-methylphenyl)urea derivatives
Comparison: (3-Chloro-4-methylphenyl)(phenyl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial processes.
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN/c1-10-7-8-12(9-13(10)15)14(16)11-5-3-2-4-6-11/h2-9,14H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUZATXSYIFDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2=CC=CC=C2)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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